Ropanicant

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

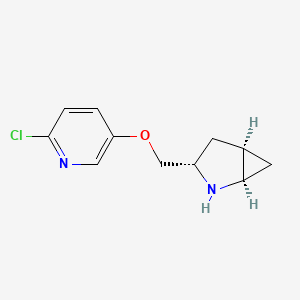

Ropanicant, also known as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo(3.1.0)hexane hydrochloride, is a novel compound that functions as an antagonist of the alpha4 beta2 nicotinic acetylcholine receptor. It is being developed for the treatment of depressive disorders due to its potential antidepressant properties .

准备方法

合成路线和反应条件

罗帕尼坎的合成涉及在特定条件下使6-氯吡啶-3-基甲醇与2-氮杂双环(3.1.0)己烷反应,以形成所需的化合物。反应通常需要二氯甲烷之类的溶剂和三乙胺之类的催化剂。 然后通过结晶或色谱法纯化产物 .

工业生产方法

罗帕尼坎的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大程度地提高产率和纯度。这包括控制温度,压力和反应时间。 最终产品经过严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型

罗帕尼坎经历了几种类型的化学反应,包括:

氧化: 可以使用高锰酸钾或三氧化铬之类的试剂氧化罗帕尼坎。

还原: 还原反应可以在钯催化剂存在下用氢气进行。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 以钯碳为催化剂的氢气。

取代: 水性介质中的氢氧化钠.

主要形成的产物

氧化: 形成相应的羧酸。

还原: 形成还原胺。

取代: 形成取代的吡啶衍生物.

科学研究应用

罗帕尼坎在科学研究中具有广泛的应用:

化学: 用作研究烟碱乙酰胆碱受体拮抗剂的模型化合物。

生物学: 研究其对神经递质系统和受体结合的影响。

医学: 潜在的抑郁症治疗剂,在临床前研究中表现出抗抑郁样特性。

作用机制

罗帕尼坎通过与α4β2烟碱乙酰胆碱受体结合发挥作用,从而抑制其活性。这导致血清素和脑源性神经营养因子水平升高,这些水平与抗抑郁作用有关。 该化合物还降低了电离钙结合衔接分子1的活性,这有助于其治疗潜力 .

相似化合物的比较

类似化合物

甲基乌头碱: 另一种α4β2烟碱乙酰胆碱受体拮抗剂。

TC-5214: 一种具有类似受体结合特性的化合物。

独特性

罗帕尼坎的独特之处在于其抗抑郁作用的快速起效,没有认知迟钝,并且没有性功能障碍的副作用。 它还显示出血清素和脑源性神经营养因子水平显着升高,而类似化合物则没有观察到这种现象 .

生物活性

Ropanicant (SUVN-911) is a novel compound being developed primarily for the treatment of Major Depressive Disorder (MDD). It functions as a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurobiological mechanisms associated with mood regulation and cognitive function. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and clinical findings.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound is chemically characterized as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo(3.1.0)hexane hydrochloride. Its primary mechanism involves antagonism of the α4β2 nAChR, which plays a significant role in modulating neurotransmitter release, particularly serotonin and dopamine, both crucial for mood regulation.

Pharmacodynamics

Research indicates that this compound enhances serotonergic signaling and increases levels of brain-derived neurotrophic factor (BDNF), a protein linked to neuroplasticity and mood stabilization. A study demonstrated that oral administration of this compound resulted in significant increases in serotonin levels while reducing the activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker associated with neuroinflammation .

Preclinical Studies

Antidepressant-like Effects

In preclinical models, this compound exhibited notable antidepressant-like properties. It was evaluated using several behavioral tests:

- Forced Swimming Test (FST) : this compound demonstrated reduced immobility time, indicating antidepressant effects.

- Differential Reinforcement of Low Rate (DRL-72 s) : Results showed enhanced performance, suggesting improved cognitive function.

- Sucrose Preference Test : A significant reduction in anhedonia was observed, indicating its potential to alleviate depressive symptoms .

The onset of these effects was rapid, typically within one week of administration, without causing cognitive dulling or sexual dysfunction—common side effects associated with traditional antidepressants .

Clinical Trials

Phase I Trials

Initial clinical trials have confirmed this compound's safety and tolerability in healthy subjects. The first phase involved single ascending doses ranging from 0.5 mg to 60 mg and multiple doses up to 45 mg. Adverse events were minimal, with headache and nausea being the most common complaints. Notably, pharmacokinetic evaluations showed that exposure to this compound increased proportionally with dosage .

Phase II Trials

Currently, this compound is undergoing Phase II clinical trials focused on moderate to severe MDD. The trial design includes multiple centers across the U.S., evaluating safety and efficacy using the Montgomery-Asberg Depression Rating Scale (MADRS) as a primary endpoint. Results are anticipated by late 2024 .

Data Summary

| Parameter | Findings |

|---|---|

| Mechanism | α4β2 nAChR antagonist |

| Key Effects | Increased serotonin & BDNF; reduced Iba1 activity |

| Preclinical Tests | Antidepressant-like effects in FST & DRL tests |

| Phase I Safety | Well tolerated; common AEs: headache, nausea |

| Phase II Focus | Efficacy in moderate to severe MDD |

属性

CAS 编号 |

2414674-70-5 |

|---|---|

分子式 |

C11H13ClN2O |

分子量 |

224.68 g/mol |

IUPAC 名称 |

(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |

InChI 键 |

PYSCVJMLJRHJGJ-OYNCUSHFSA-N |

手性 SMILES |

C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |

规范 SMILES |

C1C2CC2NC1COC3=CN=C(C=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。